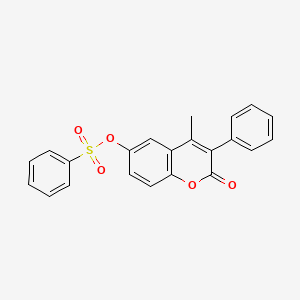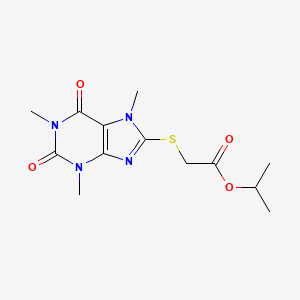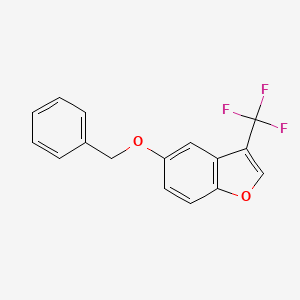![molecular formula C19H19N5O3 B2906210 4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 878717-48-7](/img/structure/B2906210.png)
4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione, also known as DPI, is a potent inhibitor of protein kinase C (PKC) and NADPH oxidase. It is widely used in scientific research to investigate the biochemical and physiological effects of PKC and NADPH oxidase inhibition.
Mecanismo De Acción
Target of Action
The primary target of 4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione, also known as ADB-BUTINACA, is the cannabinoid receptor . This compound is a potent agonist of the cannabinoid receptor, with a potency and efficacy almost three times higher than JWH-018 .
Mode of Action
ADB-BUTINACA interacts with the cannabinoid receptors as an agonist , meaning it binds to these receptors and activates them . This interaction results in a series of changes within the cell that leads to the compound’s psychoactive effects.
Biochemical Pathways
Upon activation of the cannabinoid receptors, ADB-BUTINACA affects several biochemical pathways. The exact pathways and their downstream effects are complex and can vary depending on the specific cellular context. It is known that activation of cannabinoid receptors can influence the release of various neurotransmitters, potentially affecting mood, perception, and other psychological processes .
Pharmacokinetics
ADB-BUTINACA undergoes extensive metabolism, resulting in the formation of several metabolites . These include products of mono- and dihydroxylation, hydroxylation of the N-butyl side chain and dehydrogenation, formation of a dihydrodiol, hydrolysis of the terminal amide group, N-dealkylation of the indazole, and a combination of these reactions . The dihydrodiol is the predominant metabolite . These metabolites can be detected in urine, blood, kidney, and liver samples .
Result of Action
The molecular and cellular effects of ADB-BUTINACA’s action are primarily related to its interaction with the cannabinoid receptors. Activation of these receptors can lead to a variety of effects, including alterations in mood, perception, and cognition . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ADB-BUTINACA. For example, factors such as the individual’s metabolic rate, the presence of other substances, and individual genetic factors can influence how the compound is metabolized and its overall effects
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione is its high potency and specificity for PKC and NADPH oxidase inhibition. This allows researchers to study the effects of these enzymes with minimal interference from other signaling pathways. However, 4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione also has some limitations. For example, it can be toxic to cells at high concentrations and may have off-target effects on other enzymes.
Direcciones Futuras
There are many potential future directions for research on 4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione. Some possible areas of investigation include:
1. Development of more potent and selective inhibitors of PKC and NADPH oxidase.
2. Investigation of the role of PKC and NADPH oxidase in cancer, neurodegenerative diseases, and other pathological conditions.
3. Development of new therapeutic strategies based on PKC and NADPH oxidase inhibition.
4. Investigation of the effects of PKC and NADPH oxidase inhibition on mitochondrial function and oxidative metabolism.
5. Investigation of the role of PKC and NADPH oxidase in the regulation of immune function and inflammation.
In conclusion, 4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione is a powerful tool for investigating the role of PKC and NADPH oxidase in various physiological and pathological processes. Its high potency and specificity make it a valuable asset for scientific research, and there are many potential future directions for investigation in this area.
Métodos De Síntesis
4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione can be synthesized using a multi-step process starting from 2,6-dimethylpurine. The first step involves the reaction of 2,6-dimethylpurine with ethyl acetoacetate to form 2,6-dimethyl-4-oxoheptanoic acid ethyl ester. This intermediate is then reacted with phenylhydrazine to form 2,6-dimethyl-4-phenylhydrazinyl-4-oxoheptanoic acid ethyl ester. The final step involves the reaction of this intermediate with triethylorthoformate and phosphorus oxychloride to form 4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione.
Aplicaciones Científicas De Investigación
4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione is commonly used in scientific research to investigate the role of PKC and NADPH oxidase in various physiological and pathological processes. For example, 4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione has been used to study the role of PKC in insulin signaling, platelet activation, and smooth muscle contraction. 4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione has also been used to investigate the role of NADPH oxidase in oxidative stress, inflammation, and cardiovascular disease.
Propiedades
IUPAC Name |
4,7-dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-11-10-22-15-16(20-18(22)23(11)14-8-6-5-7-9-14)21(4)19(27)24(17(15)26)12(2)13(3)25/h5-10,12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQVUFQHFHOUOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)C(C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

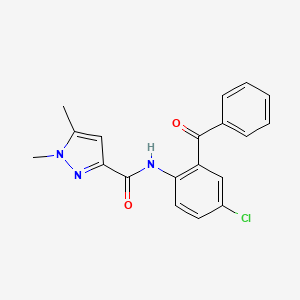
![2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2906128.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2906130.png)
![Lithium 1-(cyclopropylmethyl)-5-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2906131.png)
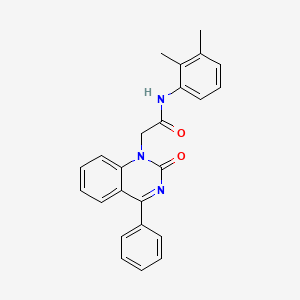
![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2906134.png)
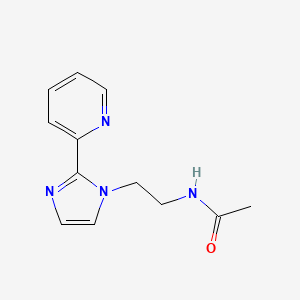
![8-(2,3-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2906139.png)
![N-[(1-Methoxycyclohexyl)methyl]-N-[(1-propan-2-ylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2906140.png)
![7-((3-ethylphenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2906141.png)
